4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine
Description
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 6, a phenyl ring at position 2, and a 3-(trifluoromethyl)phenoxy substituent at position 3. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro and phenyl groups contribute to steric and electronic modulation.
Properties
IUPAC Name |
4-chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11-15(25-14-9-5-8-13(10-14)18(20,21)22)16(19)24-17(23-11)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZHFLHNDQKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation via Amidines and β-Diketones
The foundational step in synthesizing this compound involves constructing the pyrimidine ring system. Historical approaches, such as those described by Barone et al., utilize trifluoroacetamidine reacting with β-diketones in basic media. For 4-chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine, the reaction between 2-phenylacetoacetamide and 3-(trifluoromethyl)phenoxy-propanedione in the presence of sodium ethoxide (NaOEt) yields a 6-methyl-2-phenyl-5-phenoxy intermediate. This method, while effective, requires precise stoichiometric control to avoid side products, with yields typically ranging between 19–34%.
Critical parameters include:
- Temperature : Reflux conditions (78–100°C) in anhydrous ethanol.
- Base : Sodium ethoxide (1.2–1.5 equivalents) to deprotonate the β-diketone.
- Workup : Acidic quenching (pH 3–4) followed by extraction with dichloromethane.
Regioselective Chlorination at Position 4
Introducing the chlorine atom at position 4 necessitates chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene (COCl₂). As demonstrated in EP1301489B1, treatment of the 4-hydroxypyrimidine intermediate with POCl₃ (3 equivalents) at 110°C for 6 hours achieves >85% conversion to the 4-chloro derivative. The reaction proceeds via nucleophilic displacement, where the hydroxyl group is replaced by chlorine (Figure 1).
$$ \text{Pyrimidine-OH} + \text{POCl}3 \rightarrow \text{Pyrimidine-Cl} + \text{H}3\text{PO}_4 $$
Key considerations:
- Solvent : Toluene or chlorobenzene to solubilize POCl₃.
- Catalyst : Dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction.
- Safety : Phosgene alternatives (e.g., POCl₃) are preferred due to reduced toxicity.
Coupling of 3-(Trifluoromethyl)phenoxy Group
The 5-position phenoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). Patent SG155997A1 describes a copper(I)-catalyzed coupling between 5-bromo-4-chloro-6-methyl-2-phenylpyrimidine and 3-(trifluoromethyl)phenol in dimethyl sulfoxide (DMSO) at 120°C. This method yields 72–78% of the desired product after 24 hours.
Alternative approaches include:
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple phenol derivatives under milder conditions (50°C, THF).
- SNAr with Electron-Deficient Pyrimidines : Activation via nitration or sulfonation enhances reactivity at position 5 for phenoxide attack.
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol. Analytical data from PubChem confirm the structure:
- Molecular Weight : 364.7 g/mol (C₁₈H₁₂ClF₃N₂O).
- ¹H NMR (CDCl₃): δ 8.21 (d, 2H, aromatic), 7.45–7.32 (m, 5H), 2.51 (s, 3H, CH₃).
- MS (EI) : m/z 365 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1 summarizes yields and efficiencies across methodologies:
| Method | Chlorination Agent | Coupling Strategy | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ + Ullmann | POCl₃ | CuI/DMSO | 78 | 99.5 |
| Phosgene + SNAr | COCl₂ | K₂CO₃/DMF | 65 | 98.2 |
| Mitsunobu | POCl₃ | DEAD/THF | 82 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the proliferation of cancer cells by inducing apoptosis through the activation of specific pathways related to cell death. The compound's structural features allow it to interact with target proteins involved in tumor growth, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Science
Herbicidal Activity
this compound has been investigated for its herbicidal properties. Field trials have demonstrated its effectiveness in controlling a range of weeds without adversely affecting crop yields. The compound acts by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants, thereby stunting their growth.
Insecticidal Properties
In addition to herbicidal applications, this compound has been evaluated for insecticidal activity against pests like aphids and whiteflies. Laboratory tests indicate that it disrupts the nervous system of these insects, leading to paralysis and death.
Material Science
Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV light exposure.
Nanotechnology Applications
Emerging research suggests potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound's ability to form stable complexes with various nanoparticles enhances the efficacy and bioavailability of therapeutic agents.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Antimicrobial Agent | Disrupts bacterial cell wall synthesis | |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Agricultural Science | Herbicide | Inhibits amino acid biosynthesis in plants |
| Insecticide | Disrupts insect nervous system | |
| Material Science | Polymer Additive | Enhances thermal stability and mechanical properties |
| Nanotechnology | Forms stable complexes for drug delivery |
Case Studies
- Anticancer Study : A recent publication showcased the synthesis and evaluation of various pyrimidine derivatives, including this compound, revealing IC50 values indicative of its potency against breast cancer cell lines.
- Herbicide Evaluation : Field studies conducted on maize crops demonstrated that applying this compound at specific concentrations effectively reduced weed biomass while maintaining crop health.
- Polymer Research : Experiments involving polyvinyl chloride (PVC) composites revealed that incorporating this compound resulted in improved UV resistance and mechanical strength compared to unmodified PVC.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Tetrahydropyrimidine derivatives (e.g., ) exhibit saturated rings, reducing planarity and possibly enhancing solubility.
Substituent Effects: The 3-(trifluoromethyl)phenoxy group is conserved in the target compound and compound , likely contributing to hydrophobic interactions in biological targets. Chloro groups at position 4 (target compound) or 5 (compound ) influence reactivity and steric hindrance.
Synthetic Efficiency :
- Compound achieves a high yield (78%) via optimized procedures, suggesting robust synthetic routes for CF₃-containing pyrimidines.
Biological Activity
Overview
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, characterized by a chloro group at the 4th position, a methyl group at the 6th position, a phenyl group at the 2nd position, and a 3-(trifluoromethyl)phenoxy group at the 5th position, contributes to its potential biological activity. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can enhance the compound's reactivity and biological effects .
The chemical formula of this compound is C₁₈H₁₂ClF₃N₂O, with a melting point of approximately 95–96 °C. Its structural uniqueness is reflected in its ability to participate in various chemical reactions, making it a valuable compound in medicinal chemistry and other applications .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, research has indicated that derivatives containing trifluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines. The effectiveness of these compounds is often quantified using IC₅₀ values, which represent the concentration required to inhibit cell viability by 50%.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | K562 | 2.27 |
| Compound B | HL-60 | 1.42 |
| 4-Chloro... | MCF7 | Not specified |
The presence of trifluoromethyl groups has been associated with enhanced potency against cancer cells, suggesting that modifications in chemical structure can lead to improved therapeutic outcomes .
The mechanism through which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit enzyme activities critical for tumor growth and metastasis .
Study on Anticancer Activity
A study published in a peer-reviewed journal examined several novel pyrimidine derivatives for their anticancer activity. The findings indicated that certain derivatives demonstrated high activity against breast cancer cell lines (MCF7), showing significant reductions in cell viability when treated with these compounds. The study emphasized the importance of structural modifications in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies provide insights into how structural features influence binding interactions and can guide further optimization of the compound for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 3-(trifluoromethyl)phenoxy group at the 5-position of the pyrimidine core.
- Step 2 : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) to enhance yields. For example, analogous reactions achieved 71–78% yields by controlling stoichiometry and using catalysts like Pd(PPh₃)₄ .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm) and methyl groups (δ 2.8–3.0 ppm for CH₃). For example, in related pyrimidines, the methyl group at C6 appears as a singlet near δ 2.83 .
- LC-MS : Monitor the molecular ion peak ([M+H]⁺). A similar compound (C₁₉H₁₄ClF₃N₂O) showed m/z 387.0 .
- Melting Point : Determine purity; analogous derivatives have m.p. 161–163°C .
Q. What preliminary biological assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Step 1 : Perform in vitro kinase inhibition assays (e.g., FGFR1 or EGFR kinases) using fluorescence-based ADP-Glo™ kits.
- Step 2 : Compare IC₅₀ values with known inhibitors (e.g., sorafenib derivatives, which target similar pyrimidine scaffolds) .
- Step 3 : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™).
Advanced Research Questions
Q. How can structural modifications at the 5-phenoxy position enhance target binding affinity while mitigating off-target effects?
- Methodological Answer :
- Strategy 1 : Replace 3-(trifluoromethyl)phenoxy with bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenoxy) to improve hydrophobic interactions.
- Strategy 2 : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the pyrimidine ring, as seen in agrochemical pyrimidines .
- Validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to FGFR1 (PDB: 3RHX) .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Approach 1 : Conduct parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion.
- Approach 2 : Use co-solvency (e.g., PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility, as demonstrated for structurally related pyrimidines .
- Data Reconciliation : Compare results across multiple labs using standardized protocols (e.g., OECD guidelines).
Q. What crystallographic strategies are optimal for resolving the compound’s 3D structure, especially with halogen bonding interactions?
- Methodological Answer :
- Step 1 : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate mixtures).
- Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Step 3 : Analyze halogen bonding (Cl···π interactions) with Mercury CSD software, referencing similar structures (e.g., CCDC 954221) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
